molecular formula C19H13BN2O2 B15198307 2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one

2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one

Cat. No.: B15198307
M. Wt: 312.1 g/mol
InChI Key: WYFRYYRCHIJULJ-UHFFFAOYSA-N
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Description

2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one is a complex organic compound that belongs to the class of diazaborinins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one typically involves the reaction of dibenzofuran derivatives with boron-containing reagents under controlled conditions. One common method includes the use of dibenzofuran-4-boronic acid, which undergoes a cyclization reaction with appropriate nitrogen-containing precursors to form the diazaborinin ring. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diazaborinin ring allows for substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one: shares similarities with other diazaborinin compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the dibenzofuran moiety and the diazaborinin ring, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H13BN2O2

Molecular Weight

312.1 g/mol

IUPAC Name

2-dibenzofuran-4-yl-1,3-dihydro-1,3,2-benzodiazaborinin-4-one

InChI

InChI=1S/C19H13BN2O2/c23-19-14-7-1-3-10-16(14)21-20(22-19)15-9-5-8-13-12-6-2-4-11-17(12)24-18(13)15/h1-11,21H,(H,22,23)

InChI Key

WYFRYYRCHIJULJ-UHFFFAOYSA-N

Canonical SMILES

B1(NC2=CC=CC=C2C(=O)N1)C3=C4C(=CC=C3)C5=CC=CC=C5O4

Origin of Product

United States

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